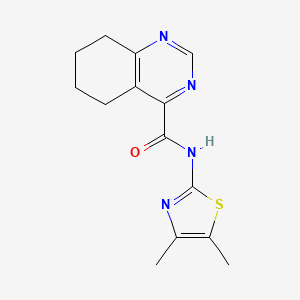
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, commonly known as DMTQ, is a small molecule drug that has gained significant attention due to its potential therapeutic properties. DMTQ belongs to the class of tetrahydroquinazoline derivatives and has been extensively studied for its biological activities.
科学的研究の応用
DMTQ has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMTQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, DMTQ has been shown to have antioxidant properties and can be used to treat oxidative stress-related diseases.
作用機序
DMTQ exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. DMTQ also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival. Additionally, DMTQ has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
DMTQ has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. DMTQ also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, DMTQ has been shown to reduce the proliferation and migration of cancer cells by inhibiting the activity of certain signaling pathways.
実験室実験の利点と制限
DMTQ has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and exert its biological activity. DMTQ is also stable and can be stored for long periods without degradation. However, DMTQ has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Moreover, DMTQ can be toxic at high concentrations, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for the study of DMTQ. One direction is to study the potential use of DMTQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of DMTQ in the treatment of cancer. Moreover, future studies can focus on improving the solubility and bioavailability of DMTQ to enhance its therapeutic potential. Additionally, the safety and toxicity of DMTQ can be further studied to ensure its safe use in humans.
Conclusion:
In conclusion, DMTQ is a small molecule drug that has gained significant attention due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. DMTQ exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways. It has several biochemical and physiological effects, including reducing the production of inflammatory mediators and reducing oxidative stress. DMTQ has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMTQ, including its potential use in the treatment of neurodegenerative disorders and cancer.
合成法
The synthesis of DMTQ involves the reaction of 4,5-dimethyl-2-thiocyanatoimidazole with 4-aminocyclohexanone in the presence of a catalyst. The product obtained is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield DMTQ. The purity and yield of the synthesized compound can be improved by using different purification techniques, such as column chromatography.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-8-9(2)20-14(17-8)18-13(19)12-10-5-3-4-6-11(10)15-7-16-12/h7H,3-6H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYDLTGQQZDSQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC=NC3=C2CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

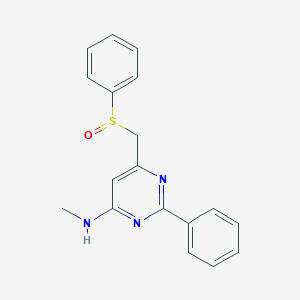
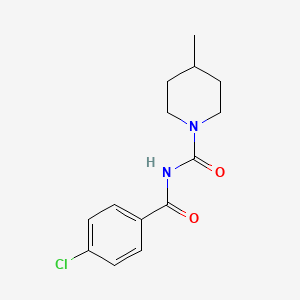
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)
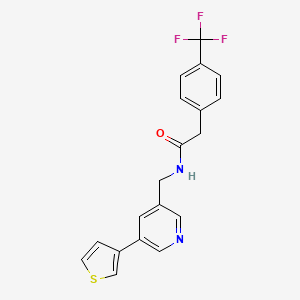
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)
![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)
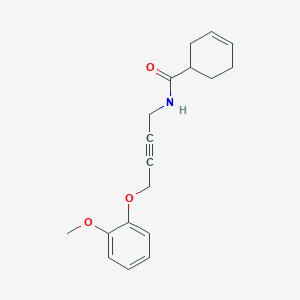
![2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370421.png)
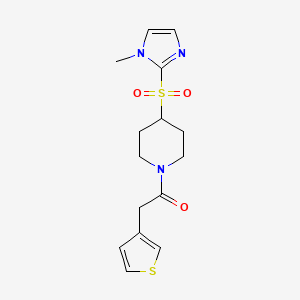
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)
![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)